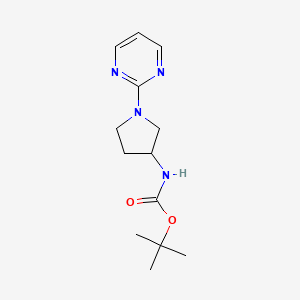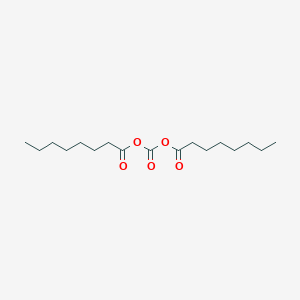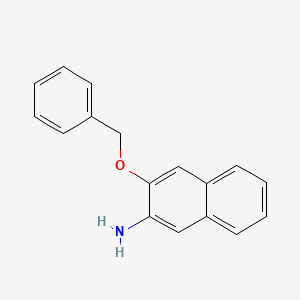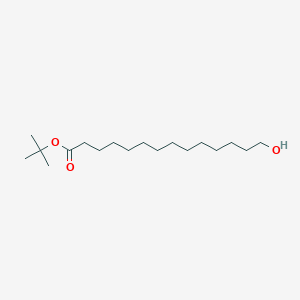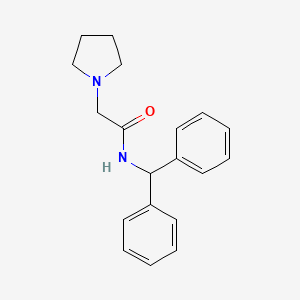![molecular formula C8H14N2O2 B13967422 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid is a compound characterized by its unique spirocyclic structure, which includes a four-membered azetidine ring fused to a five-membered ring. This compound contains a carboxylic acid functional group, making it a versatile building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid typically involves the reaction of azetidine derivatives with various reagents. One common method includes the reaction of azetidine with bromoacetic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 20°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents like toluene and acetonitrile are often used in industrial settings to facilitate the reaction .
化学反应分析
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
科学研究应用
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound undergoes reduction by bacterial enzymes to generate reactive intermediates that are lethal to the bacterium . This process involves the formation of reactive oxygen species that damage bacterial DNA and proteins .
相似化合物的比较
Similar Compounds
2-(2-oxo-1,6-diazaspiro[3.4]octan-6-yl)acetic acid: Contains an oxo group instead of a hydrogen at the 2-position.
2-(6-azaspiro[3.4]octan-7-yl)acetic acid: Lacks the diaza functionality.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid is unique due to its spirocyclic structure and the presence of both secondary and tertiary amine functionalities. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
属性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
2-(1,7-diazaspiro[3.4]octan-7-yl)acetic acid |
InChI |
InChI=1S/C8H14N2O2/c11-7(12)5-10-4-2-8(6-10)1-3-9-8/h9H,1-6H2,(H,11,12) |
InChI 键 |
HGDJABQSWHGJTN-UHFFFAOYSA-N |
规范 SMILES |
C1CNC12CCN(C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


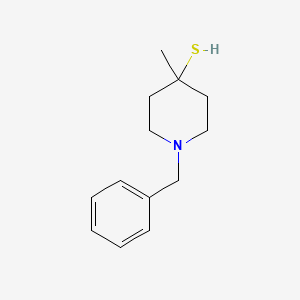
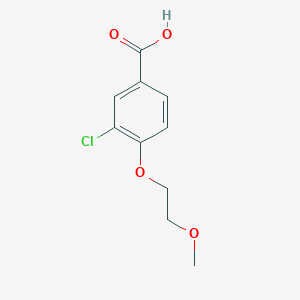

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
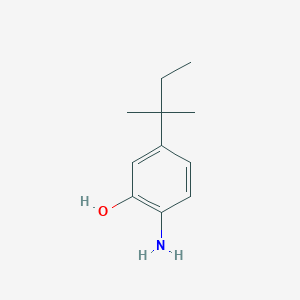
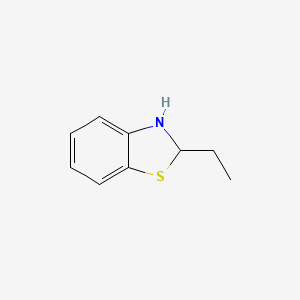
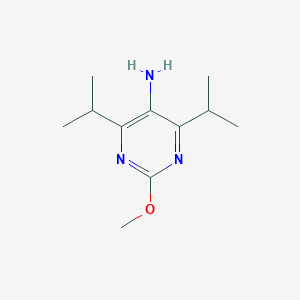

![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
